Methyl 4-methylpiperazine-2-carboxylate

Descripción

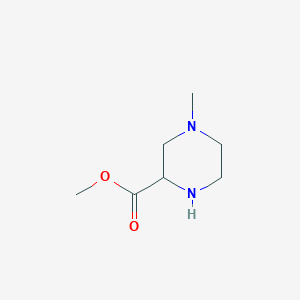

Methyl 4-methylpiperazine-2-carboxylate (CAS 56903-89-0) is a piperazine derivative with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol . It features a piperazine ring substituted with a methyl group at the 4-position and a methyl ester at the 2-position. This compound is typically stored under inert conditions at temperatures below -20°C to ensure stability .

Propiedades

IUPAC Name |

methyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-3-8-6(5-9)7(10)11-2/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUXKFXZQJKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-methylpiperazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylpiperazine with sodium hydroxide to obtain 4-methylpiperazine-2-sodium formate . This intermediate is then reacted with methyl chloroformate to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various piperazine derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-methylpiperazine-2-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in molecular biology studies to investigate the structure and function of biological macromolecules.

Medicine: It is employed in drug synthesis, particularly in the development of pharmaceuticals that target specific biological pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperazine Carboxylate Family

Methyl 4-methylpiperazine-2-carboxylate belongs to a broader class of piperazine carboxylates. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Ester Group Impact : Replacing the methyl ester (as in this compound) with an ethyl ester (e.g., Ethyl 4-methylpiperazine-2-carboxylate) increases molecular weight and lipophilicity, which may influence bioavailability and metabolic stability .

Aromatic Modifications: Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate incorporates a chlorinated aromatic ring, which could enhance receptor selectivity or stability in biological systems .

Functional and Pharmacological Differences

- Antioxidant Activity: Piperidine and pyrimidine derivatives (e.g., Biginelli-type pyrimidines) show radical scavenging activity, but this compound’s ester and methyl groups may reduce such activity compared to phenolic analogues .

- Synthetic Utility : Ethyl piperazine carboxylates with diazenyl groups (e.g., Ethyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates) are used as intermediates in triazene synthesis, suggesting this compound could serve similar roles .

- Crystallographic Behavior: Piperazine derivatives like 2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol form hydrogen-bonded networks, implying that this compound’s crystal packing may depend on its substituents’ polarity .

Stability and Reactivity

- Storage Sensitivity : this compound requires sub-zero storage, whereas analogues like Ethyl 4-methylpiperazine-2-carboxylate lack such specifications, possibly due to ester group stability differences .

- Reactivity : The Cbz-protected derivative (Methyl 4-Cbz-piperazine-2-carboxylate) is likely more stable under basic conditions due to the protective group, whereas the methyl ester in this compound may hydrolyze more readily .

Actividad Biológica

Methyl 4-methylpiperazine-2-carboxylate (MMPC) is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring, which is known to interact with various biological targets. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 170.21 g/mol

- CAS Number : 56903-89-0

The piperazine moiety allows MMPC to act as a ligand for several receptors and enzymes, influencing various cellular processes.

MMPC's biological activity is primarily attributed to its ability to modulate enzyme and receptor functions. The piperazine ring facilitates binding interactions that can alter cellular signaling pathways, impacting processes like:

- Cell Growth and Differentiation : By interacting with growth factor receptors.

- Apoptosis : Modulating pathways that lead to programmed cell death.

- Neurotransmitter Activity : Potentially influencing dopamine and serotonin pathways due to structural similarities with known neurotransmitter modulators.

Anticancer Properties

Recent studies have explored the anticancer potential of MMPC. Its derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| MMPC Derivative A | MDA-MB453 | 29.1 |

| MMPC Derivative B | MCF-7 | 15.3 |

These findings suggest that modifications to the piperazine structure can enhance cytotoxicity against specific cancer types, making MMPC a candidate for further drug development .

Antimicrobial Activity

MMPC has also demonstrated antimicrobial properties. In vitro studies indicate significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

Research has indicated that MMPC may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

- AChE Inhibition : 16% inhibition at a concentration of 100 µg/mL compared to standard drugs like Donepezil.

This suggests potential applications in treating cognitive decline associated with neurodegenerative conditions .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of MMPC derivatives, researchers found that specific substitutions on the piperazine ring significantly increased potency against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of MMPC, demonstrating its effectiveness against resistant strains of bacteria. The study highlighted the compound's mechanism of action, which involves disrupting bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methylpiperazine-2-carboxylate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example:

- Step 1 : React 4-methylpiperazine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Step 2 : Purify intermediates via column chromatography, optimizing solvent polarity (e.g., ethyl acetate/hexane gradients).

- Key variables : Temperature (40–80°C), solvent choice (DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of methylating agents) to maximize yield .

- Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Primary methods :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and esterification (e.g., methyl ester peak at δ ~3.7 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out side products .

- X-ray crystallography : For absolute configuration determination (if crystalline), using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies between predicted and observed NMR shifts may arise from conformational flexibility or solvent effects.

- Resolution strategies :

- Variable Temperature (VT) NMR : Probe dynamic behavior (e.g., ring puckering in piperazine) by acquiring spectra at 25°C and −40°C .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant conformers .

- Cross-validation : Use IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What experimental design principles apply to optimizing the compound’s stability under physiological conditions?

- Approach :

- pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS. Piperazine derivatives often show instability in strongly acidic/basic conditions due to hydrolysis of the ester group .

- Thermal analysis : TGA/DSC to determine decomposition temperatures and identify safe storage conditions (e.g., −20°C under inert gas) .

- Mitigation : Introduce steric hindrance (e.g., bulkier substituents) or stabilize the ester group via prodrug strategies .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to targets like kinases or GPCRs .

- Molecular docking : Use software (AutoDock Vina) to predict binding modes, focusing on hydrogen bonding with the piperazine nitrogen and ester carbonyl .

- In vitro assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination) using fluorogenic substrates .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent biological activity data across studies?

- Root causes : Variability in assay conditions (e.g., cell line differences, serum concentration) or impurities in synthesized batches.

- Solutions :

- Standardization : Adopt uniform protocols (e.g., ATCC cell lines, fixed serum concentrations) .

- Batch re-analysis : Re-characterize inactive batches via LC-MS to detect trace impurities (<2% acceptable) .

- Case study : A 2024 study found that residual DMF in the compound (>0.1%) artificially suppressed kinase inhibition; rigorous solvent removal restored activity .

Structural and Conformational Analysis

Q. What advanced techniques characterize the piperazine ring conformation in this compound?

- Key methods :

- X-ray crystallography : Resolve puckering parameters (Cremer-Pople coordinates) to quantify ring distortion .

- Dynamic NMR : Measure coupling constants (³JHH) to infer chair vs. boat conformations .

- Implications : Conformational flexibility impacts solubility and target binding; chair conformers often enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.